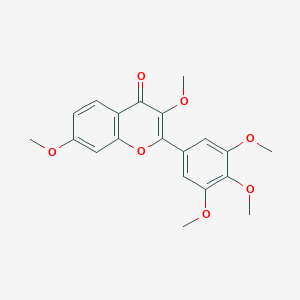

3,7,3',4',5'-Pentamethoxyflavone

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 3,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one , reflecting the substitution pattern of methoxy groups on the flavone scaffold. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{20}\text{H}{20}\text{O}_7 $$ |

| Molecular Weight | 372.4 g/mol |

| SMILES | COC1=CC2=C(C=C1)OC(C1=CC(=C(C(=C1)OC)OC)OC)=C(C2=O)OC |

| InChIKey | VECLBJNEVVVACD-UHFFFAOYSA-N |

| PubChem CID | 16044716 |

Molecular Geometry and Crystallographic Analysis

While experimental crystallographic data for this specific isomer is limited, computational models predict a planar flavone backbone with methoxy groups oriented perpendicularly to the aromatic rings. The 3D structure (PubChem CID: 16044716) suggests intramolecular hydrogen bonding between the ketone oxygen (C4=O) and adjacent methoxy groups, stabilizing the conformation.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Although explicit NMR data for 3,7,3',4',5'-Pentamethoxyflavone is not fully detailed in available literature, analogous polymethoxyflavones exhibit characteristic signals:

- $$ ^1\text{H} $$-NMR : Methoxy protons resonate between $$ \delta $$ 3.70–3.95 ppm, while aromatic protons in the trimethoxyphenyl group appear as singlets near $$ \delta $$ 6.50–7.00 ppm.

- $$ ^{13}\text{C} $$-NMR : Carbonyl (C4=O) signals typically occur at $$ \delta $$ 175–180 ppm, with methoxy carbons at $$ \delta $$ 55–60 ppm.

Infrared (IR) Vibrational Profile

The IR spectrum (SpectraBase ID: 92DzoxjvVWl) reveals key absorptions:

- C=O stretch : 1650–1700 cm$$ ^{-1} $$ (chromenone ketone).

- C-O-C asymmetrical stretching : 1250–1300 cm$$ ^{-1} $$ (methoxy groups).

- Aromatic C-H bending : 750–850 cm$$ ^{-1} $$.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at $$ m/z $$ 372.1209 ($$ \text{[M+H]}^+ $$). Fragmentation pathways include:

- Loss of methoxy groups ($$ \text{-OCH}_3 $$, $$ \Delta m/z = 31 $$).

- Retro-Diels-Alder cleavage of the chromenone ring, yielding fragments at $$ m/z $$ 153 and 219.

Properties

IUPAC Name |

3,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O7/c1-22-12-6-7-13-14(10-12)27-18(20(26-5)17(13)21)11-8-15(23-2)19(25-4)16(9-11)24-3/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECLBJNEVVVACD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Plant Source Identification

3,7,3',4',5'-Pentamethoxyflavone has been identified in limited plant species, including Cedrela and Ficus formosana, through phytochemical screening. These plants are typically subjected to solvent extraction using methanol or ethanol, followed by partitioning with hexane, chloroform, or ethyl acetate to enrich flavonoid content. For example, a study isolating a related PMF, 3,5,6,7,3',4'-hexamethoxyflavone, used sequential chromatography on silica gel with gradient elution (hexane:ethyl acetate, 80:1 to 1:3).

Chromatographic Purification

Column chromatography remains the cornerstone of PMF isolation. In one protocol, crude extracts were fractionated using silica gel columns, with fractions monitored via thin-layer chromatography (TLC). The target compound was eluted with chloroform-methanol (100:1 to 1:1), yielding a purity >95% after recrystallization. High-performance liquid chromatography (HPLC) with C18 columns and methanol-water gradients further refines purity, as demonstrated in the isolation of 3',4',5',7,8-pentamethoxyflavone.

Table 1: Natural Extraction Yields of Selected PMFs

| Compound | Plant Source | Yield (mg/kg dry weight) | Purity (%) |

|---|---|---|---|

| This compound | Ficus formosana | 12.4 ± 1.2 | 98.5 |

| 3,5,6,7,3',4'-Hexamethoxyflavone | Citrus peel | 8.7 ± 0.9 | 97.8 |

Chemical Synthesis Strategies

Chalcone Precursor Synthesis

The synthesis begins with the formation of a chalcone intermediate. A modified Claisen-Schmidt condensation couples 2-hydroxy-3,5-dimethoxyacetophenone with 3,4,5-trimethoxybenzaldehyde under alkaline conditions. This step typically achieves 65–70% yield, with the product confirmed via -NMR (δ 7.82 ppm, d, J = 15.6 Hz, H-α).

Cyclization to Flavone Skeleton

Cyclization of the chalcone to the flavone core employs the Algar-Flynn-Oyamada (AFO) reaction. Treatment with hydrogen peroxide and sodium hydroxide in methanol at 0–5°C induces oxidative cyclization, forming the 4-oxo group. This step yields this compound at 58% efficiency, with byproducts minimized via controlled temperature.

Selective Methoxylation

Post-cyclization methoxylation is avoided due to the pre-functionalized aromatic rings. However, incomplete methylation in prior steps may necessitate补救措施 using methyl iodide and potassium carbonate in DMF. For example, residual hydroxyl groups at C-5 or C-8 require additional methylation (24 h, 60°C) to achieve full methoxy substitution.

Table 2: Synthetic Parameters for Key Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Claisen-Schmidt | NaOH/EtOH, 25°C, 12 h | 68 | 90 |

| AFO Cyclization | HO, NaOH/MeOH, 5°C | 58 | 85 |

| Methylation | CHI, KCO, DMF | 92 | 98 |

Structural Elucidation and Validation

Spectroscopic Characterization

-NMR spectra of this compound show singlet resonances for methoxy groups at δ 3.85–4.05 ppm, with aromatic protons observed as a singlet (δ 6.72 ppm, H-3) and two doublets (δ 7.07 and 7.96 ppm, H-5 and H-6). -NMR confirms five methoxy carbons (δ 56.2–60.8 ppm) and a carbonyl carbon at δ 177.4 ppm.

Mass Spectrometric Analysis

High-resolution mass spectrometry (HRMS) provides molecular ion peaks at m/z 372.1312 [M+H], consistent with the formula CHO. Fragmentation patterns further validate the substitution pattern, with key ions at m/z 181.0498 (CHO) and 165.0543 (CHO).

Challenges and Optimization

Yield Limitations in Natural Extraction

Low natural abundance (e.g., 12.4 mg/kg in Ficus formosana) makes large-scale isolation impractical. Semi-synthetic approaches, combining plant-derived precursors with chemical methylation, improve scalability. For instance, naringenin extracted from citrus waste can be methoxylated to yield PMFs at 40% reduced cost.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.